N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Description
N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has highlighted the synthesis of heterocyclic compounds derived from similar structures, demonstrating significant antimicrobial activities. These compounds have been synthesized and evaluated against various pathogenic strains, showing moderate to very good antibacterial and antifungal activities, comparable to first-line drugs in some instances (Shawkat A. Abdel-Mohsen, 2003; K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
Anticonvulsant Activity
A library of new hybrid compounds, merging chemical fragments of well-known antiepileptic drugs, was synthesized, some of which displayed broad spectra of activity across preclinical seizure models. These compounds, by combining various pharmacophoric elements, demonstrated high protection without impairing motor coordination, offering potential for new anticonvulsant therapies (K. Kamiński et al., 2015).
Antitumor Activity
Several studies focused on the synthesis and antitumor testing of novel derivatives, including those with triazolopyrimidine and triazoloquinazoline structures. These compounds were evaluated for their antitumor activity through various assays, including DNA-binding and in vivo models, showing significant potential as antitumor agents with specific structural features enhancing activity (Ghada S. Hassan et al., 2017).
Antioxidant Activity
Research on the modulation of genotoxicity by free radical scavengers in relation to ethoxyquin, a chemical with a similar structure, explored the role of nitrone free radical scavengers in reducing DNA damage induced by oxidative stress. This study provides insights into the mechanisms of genotoxicity modulation and the potential therapeutic applications of these compounds as antioxidants (Janusz J Skolimowski et al., 2010).
Chemical Probes for ADP-Ribosylation Studies
Inhibitors derived from similar structures have been identified and synthesized for the study of ADP-ribosylation, a significant post-translational modification in cell signaling and DNA repair processes. These compounds, through structure-based design and synthetic chemistry, have facilitated the discovery of selective inhibitors for specific ADP-ribosyltransferases, highlighting their application in biochemical research (A. Lindgren et al., 2013).
Properties
IUPAC Name |
N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-25-16-9-14(18-10-19-16)21-15(23)7-8-22-11-20-13-6-4-3-5-12(13)17(22)24/h3-6,9-11H,2,7-8H2,1H3,(H,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASROIKMMFJBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.